Ylangenyl acetate

Vue d'ensemble

Description

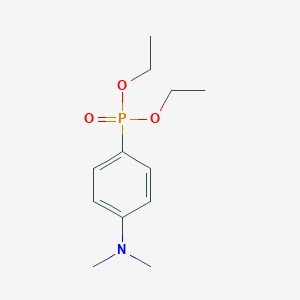

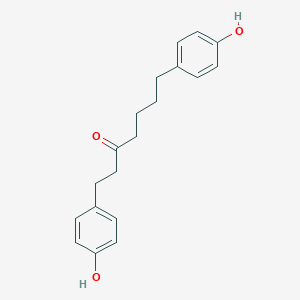

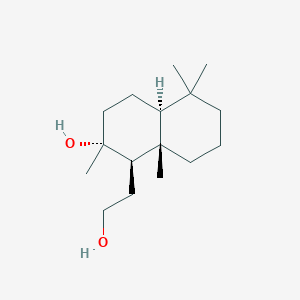

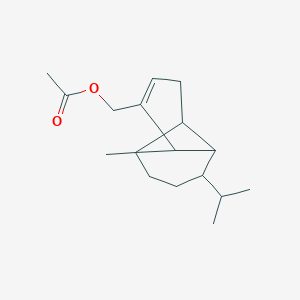

Ylangenyl acetate is a compound with the molecular formula C17H26O2 . It is an oil-like substance that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is typically stored in a cool place, protected from air and light .

Molecular Structure Analysis

Ylangenyl acetate has a molecular weight of 262.4 g/mol . Its structure has been confirmed using 1H-NMR . The compound is an oil-like substance .Physical And Chemical Properties Analysis

Ylangenyl acetate is an oil-like substance . It has a molecular weight of 262.4 g/mol and a molecular formula of C17H26O2 . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Relevant Papers One relevant paper discusses the antibacterial efficacy of Ylang Ylang (Cananga odorata) plant extract on Staphylococcus Aureus . Another paper discusses the cytotoxic activity of a nortriterpenoid isolated from Schisandra chinensis fruit, which includes Ylangenyl acetate . These papers provide valuable insights into the potential uses and benefits of Ylangenyl acetate and related compounds.

Applications De Recherche Scientifique

Analysis of Ylang-Ylang Oils

A study analyzed ylang-ylang oils and found that they contain various constituents like geranyl acetate, but indicated that sesquiterpenes are artifacts. This research confirms earlier findings on the distillation rates of certain compounds in ylang-ylang oils (Naves & Ardizio, 1964).

Effect on Acute Inflammatory Response

Ylang-ylang (Cananga odorata) essential oil has been studied for its effects on acute inflammation. The oil's major components, including benzyl acetate, were found to reduce neutrophil chemotaxis and phagocytic activity in vitro, and decrease leukocyte recruitment and nitric oxide production in vivo, demonstrating anti-inflammatory properties (de Freitas Junior et al., 2022).

Chemical Composition and Aerosol Analysis

A study using diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and gas chromatography compared the aerosol fragrances of ylang essential oils, including compounds like eugenyl acetate. The research provided insights into the distribution and concentration of these fragrances in aerosols (Kuo et al., 2009).

Phytochemistry and Bioactivities

Research on Cananga odorata, from which ylang-ylang oil is extracted, shows a range of bioactivities. The essential oils contain compounds like geranyl acetate and demonstrate antimicrobial, anti-inflammatory, and other bioactivities, indicating potential applications in agriculture and medicine (Tan et al., 2015).

Flavoring and Antibacterial Activities

Ylang-ylang oil, containing compounds such as geranyl acetate, is used for flavoring food items and has shown antibacterial and antioxidant activities. Its safety as a flavoring agent has been confirmed through studies (Mallavarapu et al., 2016).

Anxiolytic Effects and Neurotransmitter Changes

A study on the anxiolytic effects of ylang-ylang oil, which contains benzyl acetate, showed that it can significantly affect anxiety behavior in mice. The oil influenced neurotransmitters like dopamine and serotonin, suggesting potential applications in anxiety and stress relief (Zhang et al., 2016).

Propriétés

IUPAC Name |

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVJFXOTPVHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ylangenyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.